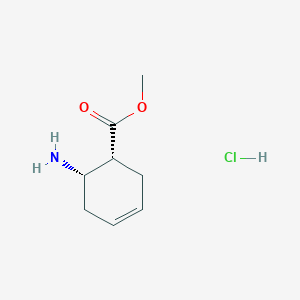

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride

Description

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochloride (CAS: 1987680-47-6) is a bicyclic amine hydrochloride with the molecular formula C₈H₁₄ClNO₂ and a molar mass of 191.66 g/mol . It is synthesized as a high-purity intermediate (≥95–97%) for pharmaceutical applications, particularly in active pharmaceutical ingredient (API) development . The compound features a cyclohexene ring substituted with an amino group at the 6-position and a methyl ester at the 1-position, with stereochemical specificity at the (1R,6S) configuration. Its hydrochloride salt enhances stability and solubility, making it suitable for drug formulation and further synthetic modifications.

Properties

IUPAC Name |

methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEXEHLFCGUQJM-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC=CC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate; hydrochloride, with the CAS number 2248285-77-8, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexene structure, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- IUPAC Name : Methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochloride

- Molecular Formula : C8H13ClN2O2

- Molecular Weight : 192.65 g/mol

- Purity : 95%

- Physical Form : Powder

Research indicates that compounds similar to methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate may exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways .

- Anticancer Properties : Preliminary investigations have shown that certain derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .

Biological Activity Overview

The biological activity of methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate can be summarized in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| COX Inhibition | Moderate | |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines | |

| Antimicrobial Properties | Potential against certain bacterial strains |

Case Study 1: Inhibition of COX Enzymes

A study focusing on the inhibition of COX enzymes highlighted the potential of methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate as a non-steroidal anti-inflammatory drug (NSAID) candidate. The compound exhibited a dose-dependent inhibition of COX-2, suggesting its utility in managing inflammatory conditions .

Case Study 2: Anticancer Effects

In vitro studies conducted on various cancer cell lines demonstrated that methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate could significantly reduce cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This positions the compound as a potential lead for further anticancer drug development .

Research Findings

Recent research has expanded on the pharmacological profile of methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate:

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in animal models.

- Safety Profile : Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.

- Synergistic Effects : Preliminary findings suggest that combining this compound with other agents may enhance its therapeutic effects against specific targets .

Scientific Research Applications

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula . It is a derivative of cyclohexene, possessing both an amino group and a methyl ester group. The compound is primarily utilized in research and development, especially in organic chemistry and pharmaceuticals.

Scientific Research Applications

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride is utilized in various scientific research applications:

- Chemistry It serves as a building block in the synthesis of complex organic molecules.

- Biology The compound is used in studying enzyme interactions and protein modifications.

- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions

Methyl 6-aminocyclohex-3-ene-1-carboxylate hydrochloride can undergo different chemical reactions:

- Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents for this process include potassium permanganate and hydrogen peroxide.

- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives. Acyl chlorides or anhydrides can be employed for amide formation.

Data Table

Comparison with Similar Compounds

Key Comparative Data

Research Implications and Challenges

- Synthetic Complexity: The target compound’s stereospecific amino group requires chiral resolution or asymmetric catalysis, unlike ketone- or aryl-substituted analogs that use straightforward condensations .

- Solubility and Stability : The hydrochloride salt improves water solubility compared to neutral bicyclic analogs (e.g., ), but the cyclohexene double bond may introduce photochemical instability .

- Biological Activity: Amino-substituted cyclohexenes are understudied in pharmacology compared to aromatic or saturated analogs, warranting further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.